molecular formula C11H13BrO2 B12098333 (3-Bromo-5-(cyclopropylmethoxy)phenyl)methanol

(3-Bromo-5-(cyclopropylmethoxy)phenyl)methanol

Cat. No.: B12098333
M. Wt: 257.12 g/mol
InChI Key: CFCDYKNEOSLHBG-UHFFFAOYSA-N
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Description

(3-Bromo-5-(cyclopropylmethoxy)phenyl)methanol is an organic compound characterized by a bromine atom, a cyclopropylmethoxy group, and a hydroxyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group-tolerant conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and coupling reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.

Types of Reactions:

    Oxidation: The hydroxyl group in (3-Bromo-5-(cyclopropylmethoxy)phenyl)methanol can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove the bromine atom or to convert the hydroxyl group to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of de-brominated or de-hydroxylated products.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3-Bromo-5-(cyclopropylmethoxy)phenyl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (3-Bromo-5-(cyclopropylmethoxy)phenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the cyclopropylmethoxy group may play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: (3-Bromo-5-(cyclopropylmethoxy)phenyl)methanol is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of the cyclopropylmethoxy group, in particular, may influence its interaction with biological targets and its overall chemical behavior.

Properties

Molecular Formula

C11H13BrO2

Molecular Weight

257.12 g/mol

IUPAC Name

[3-bromo-5-(cyclopropylmethoxy)phenyl]methanol

InChI

InChI=1S/C11H13BrO2/c12-10-3-9(6-13)4-11(5-10)14-7-8-1-2-8/h3-5,8,13H,1-2,6-7H2

InChI Key

CFCDYKNEOSLHBG-UHFFFAOYSA-N

Canonical SMILES

C1CC1COC2=CC(=CC(=C2)CO)Br

Origin of Product

United States

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